molecular formula C20H17ClN6OS B2583490 N-benzyl-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 941956-18-9

N-benzyl-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2583490
CAS No.: 941956-18-9
M. Wt: 424.91
InChI Key: UIMCOTWDNNECMI-UHFFFAOYSA-N
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Description

N-benzyl-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic small molecule building block based on a [1,2,3]triazolo[4,5-d]pyrimidine core, a scaffold recognized for its high potential in medicinal chemistry research. This compound is designed for research and development purposes only. While specific biological data for this exact molecule is proprietary, the [1,2,3]triazolo[4,5-d]pyrimidine structure is a known pharmacophore in drug discovery. Scientific patent literature identifies close structural analogs of this core scaffold as potent and selective agonists of the Cannabinoid Receptor 2 (CB2) . CB2 is a major target in immunological and neurological research, and selective agonists are investigated for their potential role in managing inflammatory and neuropathic pain conditions without the psychoactive effects associated with CB1 receptor activation . The structure of this compound, which includes a 4-chlorobenzyl group at the triazole nitrogen and a thioacetamide side chain, is characteristic of molecules engineered for targeted receptor interaction . Researchers may find this compound valuable for probing CB2 receptor signaling pathways, screening for new therapeutic agents, or as a key intermediate in the synthesis of more complex chemical entities. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6OS/c21-16-8-6-15(7-9-16)11-27-19-18(25-26-27)20(24-13-23-19)29-12-17(28)22-10-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMCOTWDNNECMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action, drawing from various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the triazole and pyrimidine rings. The compound can be synthesized through a reaction involving benzyl chloride and appropriate thioacetic acid derivatives under basic conditions. Detailed procedures often involve purification techniques such as recrystallization or chromatography to achieve high purity levels.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, 1,2,4-triazole derivatives have shown promising results against various cancer cell lines. A study demonstrated that triazolethiones exhibit cytotoxic effects against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), with some derivatives showing enhanced potency compared to others .

CompoundCell LineIC50 (µM)
69cMCF-715.6
69bBel-740212.3

The above table summarizes findings from studies on related triazole compounds that might predict similar activity for this compound.

Antimicrobial Activity

Triazole derivatives are also noted for their antimicrobial properties. In one study, benzothioate derivatives exhibited good antibacterial activity against pathogenic bacteria compared to standard antibiotics like chloramphenicol . This suggests that this compound may possess similar antimicrobial efficacy.

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, Src kinase inhibitors have been shown to reduce cell growth in certain cancer types . The structure of this compound suggests it may interact with similar targets.

Case Studies

  • Case Study on Anticancer Activity : In a controlled study focusing on triazole compounds' effects on MCF-7 cells, researchers found that specific modifications in the triazole ring significantly enhanced cytotoxicity. This suggests potential avenues for optimizing this compound for improved anticancer efficacy .
  • Antimicrobial Efficacy : A comparative analysis of various thiazole and triazole derivatives indicated that those with halogen substitutions displayed superior antibacterial properties. This finding could inform the design of N-benzyl derivatives with enhanced antimicrobial profiles .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to N-benzyl-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide. The triazole moiety is known for its effectiveness against a range of pathogens. For instance, derivatives with similar structural features have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Synthesis and Evaluation

A study synthesized various thiazole derivatives and evaluated their antimicrobial activities using the turbidimetric method against multiple bacterial strains. Among these derivatives, some exhibited significant inhibitory effects, suggesting that modifications to the structure could enhance efficacy against resistant strains .

Anticancer Potential

This compound may also serve as a potential anticancer agent. The incorporation of triazole and pyrimidine rings has been linked to enhanced antiproliferative activity in various cancer cell lines.

Case Study: In Vitro Anticancer Screening

In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of estrogen receptor-positive breast cancer cells (MCF7). The Sulforhodamine B assay indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cell proliferation .

Mechanistic Insights through Molecular Docking

Molecular docking studies provide insights into how this compound interacts with biological targets at the molecular level. These studies often utilize software like Schrodinger to predict binding affinities and modes of interaction with specific receptors.

Findings from Molecular Modeling

Research has shown that compounds similar to this compound can effectively bind to enzymes involved in bacterial resistance mechanisms and cancer pathways. This binding affinity suggests a potential for these compounds to act as inhibitors or modulators of these targets .

Synthesis Methodologies

The synthesis of this compound involves several steps that can include iron-catalyzed reactions and other methods that facilitate the formation of complex heterocyclic structures.

Synthesis Overview

The compound can be synthesized through a multi-step process that includes:

  • Formation of the triazole ring.
  • Introduction of the benzyl groups.
  • Coupling reactions to attach the thioacetamide moiety.

These synthetic routes are crucial for obtaining high yields and purity levels necessary for biological evaluation .

Summary Table of Biological Activities

Activity TypeCompound DerivativeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialThiazole DerivativeVarious Bacterial StrainsVaries
AnticancerTriazole-Pyrimidine DerivativeMCF7 Breast Cancer CellsLow Micromolar
Enzyme InhibitionSimilar Structure CompoundsAcetylcholinesterase2.7

Chemical Reactions Analysis

Oxidation of Thioether Functionality

The thioether group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions.
Reaction Example :
Thioether+H2O2HOAc, 25°CSulfoxide/Sulfone\text{Thioether} + \text{H}_2\text{O}_2 \xrightarrow{\text{HOAc, 25°C}} \text{Sulfoxide/Sulfone}

ReagentConditionsProductReference
Hydrogen peroxideAcetic acid, 25°C, 6hSulfoxide derivative
mCPBADichloromethane, 0°C, 2hSulfone derivative

Mechanistic Insight :
Electrophilic oxygen transfer occurs via a polar mechanism, with sulfoxide formation favored under mild conditions and sulfones requiring stronger oxidants.

Nucleophilic Substitution at Acetamide Position

The acetamide’s α-carbon (adjacent to sulfur) is susceptible to nucleophilic substitution.

Reaction Example :
CH2S-Triazolopyrimidine+NuBase, DMFSubstituted Product\text{CH}_2\text{S-Triazolopyrimidine} + \text{Nu}^- \xrightarrow{\text{Base, DMF}} \text{Substituted Product}

NucleophileBaseConditionsProduct TypeReference
Sodium azideK2_2CO3_3DMF, 80°C, 12hAzide-functionalized analog
Propargyl bromideEt3_3NTHF, reflux, 6hAlkyne-linked derivative

Key Observations :

  • Steric hindrance from the triazolopyrimidine core limits reactivity at this site.

  • DMF enhances solubility and stabilizes transition states .

Cycloaddition and Ring Functionalization

The triazolopyrimidine core participates in cycloaddition reactions, particularly with strained alkynes or nitrile oxides.

Reaction Example :
Triazolopyrimidine+RC≡CR’CuI, DIPEAFused Heterocycle\text{Triazolopyrimidine} + \text{RC≡CR'} \xrightarrow{\text{CuI, DIPEA}} \text{Fused Heterocycle}

ReagentCatalystProductReference
PhenylacetyleneCuI, DIPEAPyrimidine-fused triazole
Nitrile oxideIsoxazole-linked adduct

Limitations :
Electron-deficient pyrimidine rings require activated dienophiles for efficient cycloaddition .

Hydrolysis and Decarbonylation

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Reaction Pathways :

  • Acidic Hydrolysis :
    Acetamide+HClH2O, ΔCarboxylic Acid+NH4Cl\text{Acetamide} + \text{HCl} \xrightarrow{\text{H}_2\text{O, Δ}} \text{Carboxylic Acid} + \text{NH}_4\text{Cl}

  • Basic Hydrolysis :
    Acetamide+NaOHEtOH, refluxCarboxylate Salt\text{Acetamide} + \text{NaOH} \xrightarrow{\text{EtOH, reflux}} \text{Carboxylate Salt}

ConditionsProductYieldReference
6M HCl, 100°C, 8hFree carboxylic acid72%
2M NaOH, EtOH, 4hSodium carboxylate85%

Applications :
Hydrolyzed products serve as intermediates for further derivatization (e.g., esterification) .

Cross-Coupling Reactions

The 4-chlorobenzyl substituent enables palladium-catalyzed coupling reactions:

Reaction Example (Suzuki-Miyaura):
Ar-Cl+Ar’-B(OH)2Pd(PPh3)4,BaseBiaryl Product\text{Ar-Cl} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{Biaryl Product}

Boronic AcidCatalystConditionsReference
Phenylboronic acidPd(PPh3_3)4_4DME, 80°C, 12h
Vinylboronic esterPd(OAc)2_2, SPhosToluene, 100°C, 6h

Challenges :

  • Steric bulk near the chlorine atom reduces coupling efficiency .

  • Ligand choice (e.g., SPhos) improves yields in hindered systems .

Photochemical Reactions

The triazolopyrimidine core exhibits UV-induced reactivity:

ConditionObservationReference
UV light (254 nm)Ring-opening to form diazo compounds
Visible lightC–S bond homolysis

Mechanistic Notes :

  • Triazolopyrimidines undergo photoinduced N–N bond cleavage, generating reactive intermediates .

  • Thioether bonds are susceptible to radical-mediated cleavage under UV light.

Comparative Reactivity Table

Reaction TypePreferred ReagentsYield RangeStability of Product
Thioether oxidationH2_2O2_2, mCPBA60–85%High (sulfones)
Nucleophilic substitutionNaN3_3, K2_2CO3_345–70%Moderate
HydrolysisHCl/NaOH70–85%High
Cross-couplingPd catalysts30–65%Variable

Critical Analysis :
The compound’s reactivity is dominated by the electron-deficient triazolopyrimidine ring and the flexible thioether-acetamide chain. While oxidation and substitution reactions are well-documented , photochemical and cross-coupling pathways require further optimization. Synthetic modifications at the 4-chlorobenzyl position remain underexplored but hold promise for diversifying biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound is compared to analogs from and , focusing on substituent variations and their impacts:

Compound ID/Name Key Substituents Melting Point (°C) Yield (%) Notable Functional Groups
Target Compound 3-(4-chlorobenzyl), 7-(thioacetamide) Not reported Not reported Chlorobenzyl, thioether, acetamide
9b () 3-(4-methylbenzyl), 7-(benzo[d]oxazol-2-ylthio), N-methylpropan-1-amine 154–155 18.5 Benzooxazole, tertiary amine
9e () 3-(4-morpholinobenzyl), 7-(benzo[d]oxazol-2-ylthio) 89–90 89.9 Morpholine, benzooxazole
Compound from 3-(difluoro-azaspiro-benzyl), 7-(benzo[d]oxazol-2-ylthio) Liquid 11.0 Difluoro-azaspiro, benzooxazole
Key Observations:
  • Chlorobenzyl vs.
  • Thioacetamide vs. Benzooxazole (9b, 9e) : The acetamide chain offers hydrogen-bonding versatility, while benzooxazole (as in 9b and 9e) provides rigidity and π-conjugation, favoring interactions with hydrophobic enzyme pockets .
  • Morpholine vs. Azaspiro () : The morpholine in 9e improves solubility, whereas the azaspiro group in introduces conformational constraint, possibly affecting bioavailability .

Physicochemical and Spectroscopic Properties

  • Melting Points : The target compound’s 4-chlorobenzyl group may elevate its melting point relative to 9e (89–90°C) but lower than 9b (154–155°C), depending on crystallinity .
  • NMR Signatures :
    • The 4-chlorobenzyl group would show aromatic protons near δ 7.35–7.42 (similar to ) .
    • The thioacetamide’s methylene (-CH2-) and carbonyl (C=O) groups would resonate at δ ~3.5–4.0 and δ ~170, respectively, distinct from benzooxazole’s δ ~7.5–8.0 aromatic signals in 9b .

Q & A

Basic: What synthetic routes are optimized for preparing the triazolopyrimidine core in this compound?

Answer:
The triazolopyrimidine scaffold can be synthesized via cyclocondensation reactions. For example, thiouracil derivatives (e.g., ) react with aromatic aldehydes in acetic anhydride/acetic acid under reflux with sodium acetate as a catalyst. Key steps include:

  • Reagent Ratios : Maintain a 1:1 molar ratio of thiouracil and aldehyde derivatives to minimize side products.
  • Solvent System : Use a 1:2 ratio of acetic anhydride to acetic acid for optimal solubility and reaction efficiency (yields ~68%) .
  • Crystallization : Purify the product using DMF/water mixtures to remove unreacted starting materials .

Advanced: How can regioselectivity challenges during triazole ring formation be resolved?

Answer:
Regioselectivity in triazole formation is influenced by substituent electronic effects. To control this:

  • Catalytic Conditions : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to favor 1,4-disubstituted triazoles.
  • Protecting Groups : Introduce electron-withdrawing groups (e.g., 4-chlorobenzyl) on the triazole precursor to direct cyclization .
  • Characterization : Confirm regiochemistry via 1H^{1}\text{H}-1H^{1}\text{H} NOESY NMR to detect spatial proximity of substituents .

Basic: Which spectroscopic techniques are critical for structural validation?

Answer:

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and acetamide carbonyl signals (δ ~167–171 ppm). Use DMSO-d6 to resolve NH protons (δ 9.5–10.5 ppm) .
  • IR Spectroscopy : Confirm thioether (C–S stretch, ~600–700 cm1^{-1}) and triazole (C=N stretch, ~1500 cm1^{-1}) functionalities .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]<sup>+</sup> for C22H19ClN5OS requires m/z 452.0902) .

Advanced: How to resolve overlapping signals in NMR due to complex substituents?

Answer:

  • 2D NMR Techniques : HSQC and HMBC correlate 1H^{1}\text{H} and 13C^{13}\text{C} signals to assign crowded aromatic regions .
  • Variable Temperature NMR : Heat samples to 50–60°C in DMSO-d6 to reduce signal broadening from hydrogen bonding .
  • X-ray Crystallography : Use single-crystal diffraction (as in ) to unambiguously confirm stereochemistry .

Basic: What common side reactions occur during acetamide coupling, and how are they mitigated?

Answer:

  • Hydrolysis of Acetamide : Avoid aqueous workup at high pH; use anhydrous solvents like THF or DCM during coupling .
  • Oxidation of Thioether : Perform reactions under inert atmosphere (N2/Ar) and add antioxidants like BHT .
  • Byproduct Removal : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound .

Advanced: How to design a structure-activity relationship (SAR) study for bioactivity optimization?

Answer:

  • Substituent Variation : Replace the 4-chlorobenzyl group with electron-deficient (e.g., nitro) or bulky (e.g., tert-butyl) groups to assess steric/electronic effects .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and target-specific activity (e.g., kinase inhibition) across modified analogs .
  • Computational Docking : Use AutoDock Vina to predict binding affinities against target proteins (e.g., EGFR kinase) .

Basic: Which solvents and catalysts improve reaction efficiency in thioether formation?

Answer:

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of sulfur atoms .
  • Catalysts : Piperidine (0.5–1 eq.) accelerates thiol-disulfide exchange reactions at 0–5°C (yields ~70–80%) .
  • Workup : Quench reactions with ice-cold water to precipitate the product and minimize hydrolysis .

Advanced: How to address discrepancies in reported biological activity data?

Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Purity Validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) before testing .
  • Data Normalization : Express IC50 values relative to vehicle-treated controls to account for solvent effects .

Basic: What strategies improve scalability of the synthesis?

Answer:

  • Flow Chemistry : Use continuous-flow reactors to safely handle exothermic steps (e.g., triazole cyclization) .
  • Catalyst Recycling : Immobilize copper catalysts on silica gel to reduce waste .
  • Process Optimization : Replace low-yield steps (e.g., 57% yield in ) with microwave-assisted reactions (20–30% faster) .

Advanced: How can computational methods predict metabolic stability?

Answer:

  • In Silico Tools : Use SwissADME to calculate LogP (optimal range: 2–5) and cytochrome P450 metabolism sites .
  • Metabolite Prediction : Run simulations with GLORYx to identify potential Phase I/II metabolites .
  • MD Simulations : Analyze binding mode stability in liver microsome models (e.g., CYP3A4) over 100 ns trajectories .

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